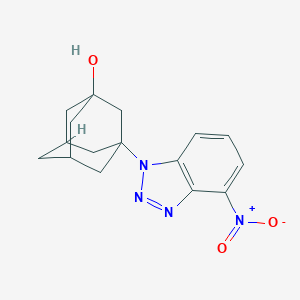

3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol

Description

3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol is a synthetic organic compound that combines the structural features of benzotriazole and adamantanol. Benzotriazole derivatives are known for their applications in corrosion inhibition, while adamantanol derivatives are often studied for their unique structural properties and potential biological activities.

Properties

Molecular Formula |

C16H18N4O3 |

|---|---|

Molecular Weight |

314.34 g/mol |

IUPAC Name |

3-(4-nitrobenzotriazol-1-yl)adamantan-1-ol |

InChI |

InChI=1S/C16H18N4O3/c21-16-7-10-4-11(8-16)6-15(5-10,9-16)19-12-2-1-3-13(20(22)23)14(12)17-18-19/h1-3,10-11,21H,4-9H2 |

InChI Key |

YJHYNMFMFAOKRK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N4C5=C(C(=CC=C5)[N+](=O)[O-])N=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol typically involves the following steps:

Nitration of Benzotriazole: Benzotriazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Coupling Reaction: The nitrated benzotriazole is then coupled with 1-adamantanol under basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydroxyl group on the adamantanol moiety can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution Reagents: Acyl chlorides, alkyl halides, bases like pyridine or triethylamine.

Major Products

Reduction Product: 3-(4-Amino-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol.

Substitution Products: Various esters or ethers depending on the electrophile used.

Scientific Research Applications

Chemistry

Corrosion Inhibition: Benzotriazole derivatives are known for their ability to inhibit corrosion, particularly in copper and its alloys.

Catalysis: The unique structure of adamantanol derivatives can be utilized in designing novel catalysts for organic reactions.

Biology and Medicine

Antimicrobial Activity: Some benzotriazole derivatives have shown potential antimicrobial properties, making them candidates for further study in medicinal chemistry.

Drug Delivery: The adamantanol moiety can be used to enhance the delivery and stability of pharmaceutical compounds.

Industry

Polymer Additives: Benzotriazole derivatives are used as UV stabilizers in polymers to prevent degradation from sunlight exposure.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol would depend on its specific application. For example:

Corrosion Inhibition: The compound likely adsorbs onto the metal surface, forming a protective layer that prevents oxidation.

Antimicrobial Activity: The nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzotriazole: Shares the benzotriazole core but lacks the adamantanol moiety.

1-Adamantanol: Contains the adamantanol structure but lacks the benzotriazole moiety.

Uniqueness

3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol is unique in combining the properties of both benzotriazole and adamantanol, potentially offering enhanced stability, biological activity, and versatility in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.